alpha-Pinene oxide

描述

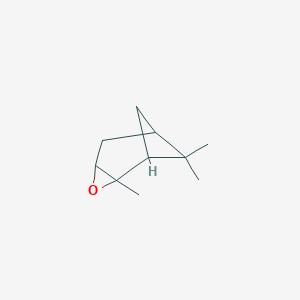

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051781 | |

| Record name | alpha-Pinene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Pinene-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1686-14-2, 74525-43-2 | |

| Record name | α-Pinene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1686-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pinene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pinene-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074525432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Epoxypinane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Epoxypinane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alpha-Pinene-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Pinene oxide is primarily synthesized through the epoxidation of alpha-Pinene. This process involves the addition of an oxygen atom to the double bond of alpha-Pinene, forming the epoxide ring. One common method for this transformation is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst, such as tungsten-based polyoxometalates . The reaction is typically carried out at temperatures ranging from 30 to 70 degrees Celsius, achieving high selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly processes. For example, the epoxidation of alpha-Pinene using hydrogen peroxide can be performed without the use of organic solvents, enhancing the reaction rate and selectivity . This method is advantageous due to its high atom economy and minimal side product formation.

化学反应分析

Types of Reactions: Alpha-Pinene oxide undergoes various chemical reactions, including isomerization, hydrolysis, and oxidation.

Common Reagents and Conditions:

Isomerization: This reaction can be catalyzed by both homogeneous and heterogeneous catalysts, such as zeolites and iron-modified zeolites. The reaction conditions, including solvent type and temperature, significantly influence the product distribution.

Major Products:

Campholenic Aldehyde: Formed in non-polar solvents and at lower temperatures.

Trans-Carveol: Produced in basic solvents and at higher temperatures.

科学研究应用

Medicinal Applications

1. Anti-inflammatory Properties

Research indicates that alpha-pinene exhibits significant anti-inflammatory effects. A study demonstrated that alpha-pinene can suppress inflammatory responses by inhibiting the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways in macrophages. This suggests potential therapeutic applications for treating inflammatory diseases .

2. Neuroprotective Effects

Alpha-pinene has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Recent studies indicate that it can ameliorate behavioral deficits associated with cerebral ischemia by reducing cerebral edema and infarct size. This positions alpha-pinene as a candidate for managing conditions like dementia and cognitive impairments .

3. Antimicrobial Activity

Alpha-pinene oxide has demonstrated antimicrobial properties against various pathogens, making it a candidate for use in natural preservatives and antimicrobial agents in food and pharmaceuticals .

Environmental Applications

1. Air Quality Improvement

As a volatile organic compound (VOC), alpha-pinene contributes to the formation of ozone in the troposphere when it reacts with nitrogen oxides. Understanding its role can help develop strategies to mitigate air pollution and improve indoor air quality .

2. Biodegradation Studies

this compound is also studied for its biodegradation pathways, particularly in microbial systems. Research shows that specific bacteria can metabolize APO into less harmful compounds, indicating its potential for bioremediation applications .

Industrial Applications

1. Chemical Synthesis

this compound serves as an important intermediate in organic synthesis. It can be selectively isomerized to produce trans-carveol, which has high industrial value due to its use in flavoring and fragrance formulations. Recent advancements have highlighted the use of task-specific ionic liquids to enhance the selectivity and conversion rates during this process, achieving up to 99% conversion with 74% selectivity for trans-carveol .

2. Solvent Properties

Due to its solvent properties, this compound can be utilized in formulations requiring eco-friendly solvents. Its ability to dissolve a range of organic compounds makes it suitable for various applications in coatings, adhesives, and cleaning products.

Case Studies

作用机制

The mechanism by which alpha-Pinene oxide exerts its effects involves various molecular targets and pathways:

Anti-inflammatory Pathway: this compound modulates the inflammatory response by inhibiting the expression of inducible nitric oxide synthase, nuclear factor kappa B, and cyclooxygenase-2.

Apoptotic Pathway: The compound induces apoptosis in cancer cells by increasing the BAX/BCL-2 ratio, leading to cell death.

相似化合物的比较

Comparison with Similar Compounds

Verbenone and Verbenol

- Synthesis & Selectivity: Verbenone (25 mol%) and verbenol (16 mol%) are co-produced with alpha-pinene oxide using FeCl₃-modified carbonaceous catalysts (e.g., OFe6H3PO4). While this compound selectivity peaks at 90°C (35 mol%), higher temperatures (>90°C) favor verbenone due to epoxide isomerization .

- Applications: Verbenone is used in pine bark beetle management, while verbenol serves as a flavor additive. In contrast, this compound is more reactive, undergoing dimerization or polymerization over time, limiting its direct applications .

Campholenic Aldehyde

- Catalyst Dependency :

Nickel catalysts prepared via impregnation methods favor campholenic aldehyde over this compound. For instance, impregnated Ni catalysts yield campholenic aldehyde at 3–4× higher selectivity than hydrothermal Ni catalysts, which prioritize this compound (34 mol% at 150 min) . - Stability :

Campholenic aldehyde is more stable under prolonged reaction times, whereas this compound degrades rapidly (selectivity drops to 8 mol% at 300 min) .

Myrtenol and Myrtenal

- Enzymatic Pathways: Engineered cytochrome P450cam mutants oxidize alpha-pinene to myrtenol (minor product) alongside verbenol. These compounds are less reactive than this compound but have niche uses in perfumery .

Stability and Reactivity

This compound is prone to secondary reactions, such as isomerization to campholenic aldehyde or polymerization, especially above 90°C or with prolonged reaction times (>150 min) . In contrast, verbenone and campholenic aldehyde exhibit greater stability, making them preferable for long-term storage .

Toxicological and Environmental Considerations

- Mutagenicity :

this compound is mutagenic in bacterial assays, unlike its precursor alpha-pinene, highlighting the need for careful handling . - Environmental Impact: Ozonolysis of this compound contributes to secondary organic aerosol (SOA) formation, with implications for air quality. Current models underestimate SOA yields under low-mass conditions, necessitating further study .

生物活性

Alpha-pinene oxide, a cyclic ether derived from alpha-pinene, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidative, anti-inflammatory, anticancer properties, and metabolic pathways. The findings are supported by various studies and case reports.

This compound is formed through the oxidation of alpha-pinene, a common terpene found in coniferous trees. Studies indicate that this compound is metabolized in both humans and rodents, with notable differences in metabolic rates. For instance, the formation of this compound was observed to be up to four times higher in rats compared to humans during metabolic studies using microsomes and hepatocytes .

The metabolism of alpha-pinene to this compound has implications for its biological activity, as it may influence the compound's toxicity and therapeutic effects. Toxicokinetic evaluations show that alpha-pinene is eliminated from blood with varying half-lives depending on the species: 12.2–17.4 hours in rats and 6.18–19.4 hours in mice .

Antioxidative Activity

This compound exhibits antioxidative properties, which have been evaluated through various assays. In vitro studies have demonstrated that low concentrations of alpha-pinene (10 and 25 mg/L) can enhance total antioxidant capacity (TAC) in primary rat neurons, while higher concentrations (200 and 400 mg/L) result in decreased TAC levels . This suggests a potential dual role where low doses may provide protective effects against oxidative stress, while high doses could lead to cytotoxicity.

Table 1: Effects of Alpha-Pinene on Total Antioxidant Capacity (TAC)

| Concentration (mg/L) | TAC Levels in Neurons | TAC Levels in N2a Cells |

|---|---|---|

| 10 | Increased | No change |

| 25 | Increased | No change |

| 50 | No change | No change |

| 100 | Decreased | Decreased |

| 200 | Decreased | Decreased |

| 400 | Decreased | Decreased |

Anti-Inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound through inhibition of key inflammatory pathways. In studies involving mouse peritoneal macrophages, alpha-pinene significantly reduced the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) upon stimulation with lipopolysaccharides (LPS) . The compound also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further substantiating its role as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In one study, alpha-pinene exhibited antiproliferative effects on neuroblastoma cells at concentrations above 50 mg/L . However, it was noted that while alpha-pinene showed some cytotoxicity towards cancer cells, it also posed risks to healthy cells due to a lack of selectivity.

Case Study: Neuroblastoma Cell Line

A specific study examined the effects of alpha-pinene on neuroblastoma cell lines using the MTT assay:

- Cell Line : N2a Neuroblastoma

- Concentration : 100 mg/L resulted in significant cytotoxicity.

- Outcome : Reduced cell viability was observed without significant genotoxic effects.

常见问题

Q. What experimental methods are effective for synthesizing alpha-pinene oxide (APO) with high selectivity?

APO is synthesized via oxidation of alpha-pinene using catalysts such as FeCl₃-modified carbonaceous materials (e.g., O_Fe6_H3PO4) or natural clays (vermiculite, sepiolite). Key parameters include:

- Catalyst loading : Optimal conversion (54 mol%) and selectivity (33 mol%) occur at 0.5 wt% catalyst loading .

- Temperature : Selectivity to APO peaks at 90°C, while higher temperatures favor verbenone production .

- Reaction time : Maximum APO selectivity (35 mol%) is achieved at 120 minutes; prolonged reactions lead to isomerization or polymerization .

Q. How can researchers validate APO synthesis reproducibility across studies with conflicting selectivity data?

Discrepancies in selectivity (e.g., 21–35 mol% APO ) arise from variations in catalysts, reaction conditions, or analytical methods. To validate reproducibility:

- Standardize protocols : Replicate exact catalyst preparation (e.g., FeCl₃ activation methods) and reaction conditions (temperature, oxygen flow rate).

- Cross-validate analytical techniques : Use GC-MS or HPLC to quantify APO and byproducts, ensuring calibration with certified standards .

Q. What analytical techniques are recommended for quantifying APO and its degradation products?

- Gas chromatography-mass spectrometry (GC-MS) : Ideal for volatile terpenoids like APO, verbenol, and verbenone .

- High-performance liquid chromatography (HPLC) : Suitable for non-volatile oxidation byproducts (e.g., dimers) .

- NMR spectroscopy : Confirms structural integrity of APO and identifies isomerization products .

Advanced Research Questions

Q. How can in vitro cytochrome P450 systems be adapted to study APO formation in vivo?

APO formation in vivo remains unconfirmed, but in vitro studies using rat liver microsomes and cytochrome P450 isoforms (e.g., CYP2B6) suggest potential pathways . Methodological steps include:

- Tracer studies : Administer isotopically labeled alpha-pinene (¹³C or deuterated) to track APO formation in animal models.

- Tissue analysis : Use LC-MS/MS to detect APO in blood, liver, or brain tissues, accounting for its reactivity via stabilization with thiol reagents .

Q. What strategies address contradictions in APO's reported toxicity mechanisms?

While APO's epoxide group implies reactivity (e.g., DNA adduct formation), direct evidence of mutagenicity is lacking. To resolve contradictions:

Q. How can researchers design experiments to optimize APO yield while minimizing byproduct formation?

Advanced optimization requires a multifactorial approach:

Q. What methodologies enable the study of APO's stability and reactivity under physiological conditions?

APO's instability in aqueous environments complicates toxicity studies. Approaches include:

- Microencapsulation : Stabilize APO in liposomes or cyclodextrins for controlled release in cell cultures .

- Reactivity assays : Incubate APO with nucleophiles (e.g., glutathione) to quantify adduct formation via LC-MS .

Methodological Guidance for Data Reporting

Q. How should researchers present raw and processed data in publications to ensure reproducibility?

What frameworks assist in formulating hypothesis-driven research questions about APO's biological activity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure studies. Example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。